molecular formula C8H7N3O2 B11915552 1-Methyl-1H-imidazo[4,5-c]pyridine-4-carboxylic acid

1-Methyl-1H-imidazo[4,5-c]pyridine-4-carboxylic acid

Cat. No.: B11915552
M. Wt: 177.16 g/mol
InChI Key: KQOZUKJBLWXWHX-UHFFFAOYSA-N
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Description

1-Methyl-1H-imidazo[4,5-c]pyridine-4-carboxylic acid is a heterocyclic compound that features an imidazole ring fused with a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-1H-imidazo[4,5-c]pyridine-4-carboxylic acid typically involves the cyclization of appropriate precursors. One common method includes the Michael addition of 1-methyl-1H-imidazol-4-amine to fumaric or maleic dicarboxylates, followed by intramolecular cyclization . The reaction conditions often require the use of solvents such as dimethyl sulfoxide (DMSO) and catalysts to facilitate the cyclization process.

Industrial Production Methods: Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes with optimization for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-1H-imidazo[4,5-c]pyridine-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products:

    Oxidation: N-oxides of the imidazole ring.

    Reduction: Alcohols or aldehydes derived from the carboxylic acid group.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-Methyl-1H-imidazo[4,5-c]pyridine-4-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Methyl-1H-imidazo[4,5-c]pyridine-4-carboxylic acid involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific bioactive derivatives synthesized from this compound .

Comparison with Similar Compounds

  • 1-Methyl-1H-imidazo[4,5-b]pyridine-4-carboxylic acid
  • 2-Hydroxymethyl-1-methyl-1H-imidazo[4,5-b]pyridine
  • 2-(1-Methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3H-imidazo[4,5-b]pyridine

Uniqueness: 1-Methyl-1H-imidazo[4,5-c]pyridine-4-carboxylic acid is unique due to its specific structural configuration, which imparts distinct chemical reactivity and biological activity. Its fused imidazole-pyridine ring system is a key feature that differentiates it from other similar compounds .

Properties

Molecular Formula

C8H7N3O2

Molecular Weight

177.16 g/mol

IUPAC Name

1-methylimidazo[4,5-c]pyridine-4-carboxylic acid

InChI

InChI=1S/C8H7N3O2/c1-11-4-10-6-5(11)2-3-9-7(6)8(12)13/h2-4H,1H3,(H,12,13)

InChI Key

KQOZUKJBLWXWHX-UHFFFAOYSA-N

Canonical SMILES

CN1C=NC2=C1C=CN=C2C(=O)O

Origin of Product

United States

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